![molecular formula C12H10ClN3O B2736325 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea CAS No. 13208-58-7](/img/structure/B2736325.png)
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea
描述
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea is an organic compound that features a urea moiety attached to a 4-chlorophenyl group and a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea typically involves the reaction of 4-chloroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
Anticancer Activity
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea has been studied for its anticancer properties, particularly against various cancer cell lines. The compound's mechanism involves interaction with the BRAF protein, a crucial regulator in cell signaling pathways related to cancer proliferation.
Key Findings:
- In Vitro Studies: The compound demonstrated significant antiproliferative effects against cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
Cell Line | IC50 Value (μM) |
---|---|
A549 | 2.39 ± 0.10 |
HCT-116 | 3.90 ± 0.33 |
PC-3 | Not specified |
These values indicate that the compound is comparable to established anticancer drugs like sorafenib, which has IC50 values of 2.12 ± 0.18 μM for A549 and 2.25 ± 0.71 μM for HCT-116 .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Study Findings:
- Animal Models: Research has shown that administration of this compound significantly reduces edema in models subjected to inflammatory stimuli, indicating its potential use as an anti-inflammatory agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound.
Evaluation Results:
- The compound was tested against various bacterial strains, yielding Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL, demonstrating potent antimicrobial activity .
Structure–Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Chloro Group: The presence of the chloro substituent on the phenyl ring enhances its activity against cancer cells.
- Pyridine Moiety: Variations in the pyridine ring can significantly affect biological activity, with specific substitutions leading to improved potency .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antiproliferative Screening: A study conducted by the National Cancer Institute assessed multiple derivatives for their antiproliferative properties, establishing a baseline for future drug development .
- In Vivo Efficacy: Preliminary evaluations suggest that these compounds could translate into effective therapeutic agents pending further optimization .
作用机制
The mechanism of action of 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: A compound with a similar phenyl group but different heterocyclic moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a 4-chlorophenyl group but different heterocyclic structure.
Uniqueness
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea, often referred to as compound 7u , has garnered attention in medicinal chemistry due to its potential as an anticancer agent. This article explores its biological activity, particularly focusing on its antiproliferative effects against various cancer cell lines, structure-activity relationships (SAR), and molecular docking studies that elucidate its mechanism of action.
Chemical Structure and Synthesis
The compound belongs to the diaryl urea class, which is significant in drug design due to its diverse biological activities. The synthesis of this compound involves the reaction of 4-chlorophenyl isocyanate with pyridin-2-amine under controlled conditions, yielding a compound with a unique pharmacophore conducive to biological activity.
Antiproliferative Activity
In Vitro Studies:
The biological evaluation of compound 7u was conducted using several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The antiproliferative activity was assessed through the MTT assay, which measures cell viability based on metabolic activity.
IC50 Values
The IC50 values for compound 7u were reported as follows:
- A549:
- HCT-116:
These values are comparable to the positive control sorafenib, which showed IC50 values of for A549 and for HCT-116, indicating that 7u exhibits potent inhibitory effects on cancer cell proliferation .
Structure-Activity Relationships (SAR)
The SAR studies revealed that modifications on the urea and pyridine moieties significantly affect the biological activity of the compounds. The presence of the chloro group at the para position of the phenyl ring enhances the binding affinity towards target proteins involved in cancer progression.
Table 1: Summary of IC50 Values for Selected Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
7u | A549 | 2.39 ± 0.10 |
7u | HCT-116 | 3.90 ± 0.33 |
Sorafenib | A549 | 2.12 ± 0.18 |
Sorafenib | HCT-116 | 2.25 ± 0.71 |
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding mode of compound 7u with BRAF kinase, a critical target in cancer therapy. The results indicated that 7u forms hydrogen bonds with key amino acid residues in the active site of BRAF, suggesting a strong interaction that contributes to its inhibitory activity.
Docking Scores:
The MolDock score for compound 7u was reported as -141.4 kcal/mol, while sorafenib had a score of -155.922 kcal/mol, indicating that while both compounds have strong binding affinities, sorafenib may exhibit slightly higher potency due to its structural configuration .
Case Studies and Research Findings
Recent studies have explored various derivatives of the diaryl urea scaffold, leading to the identification of compounds with improved selectivity and potency against different cancer types. For instance, modifications to the pyridine ring have yielded derivatives with enhanced activity against resistant cancer cell lines.
In a comparative study involving multiple derivatives:
属性
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-2-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKJPXWRKSTEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330162 | |
Record name | 1-(4-chlorophenyl)-3-pyridin-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204187 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13208-58-7 | |
Record name | 1-(4-chlorophenyl)-3-pyridin-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)-N'-(2-PYRIDINYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。